5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione
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Overview
Description
5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones. This compound is characterized by the presence of a phenoxyethyl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with 2-phenoxyethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high throughput and purity, with the product being isolated through techniques such as vacuum filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazolidinediones.
Scientific Research Applications
5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit tankyrase enzymes, which play a role in cellular signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhydantoin: A simpler analog without the phenoxyethyl group.
1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione: A halogenated derivative with different reactivity.
5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione: A compound with epoxy groups, used in polymer chemistry .
Uniqueness
5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,5-dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)11(16)15(12(17)14-13)8-9-18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDQZMUABFXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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